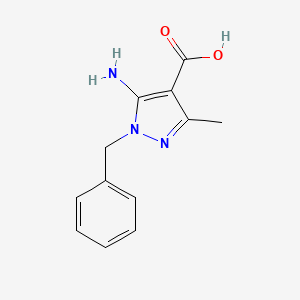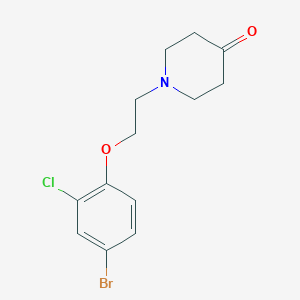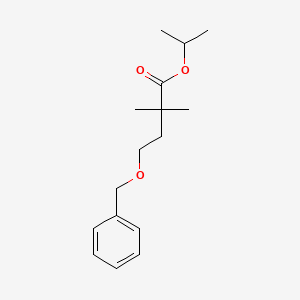
Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate, also known as benzyl acetate or benzyl ethanoate, is an ester of benzyl alcohol and acetic acid. It is a colorless liquid with a pleasant odor, commonly used as a flavoring agent in food, beverages, and fragrances. It is also used in the manufacture of plastics and synthetic rubber. Benzyl acetate is a widely used chemical in the scientific community, as it is a useful reagent for a variety of organic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques and Crystal Structures : Compounds with structures related to Propan-2-yl 4-(benzyloxy)-2,2-dimethylbutanoate have been synthesized using methods like the Claisen-Schmidt condensation reaction. These compounds were characterized using FT-IR, elemental analysis, and single-crystal X-ray diffraction, providing insight into their molecular structures and intermolecular interactions (Salian et al., 2018).
Development of 5-lipoxygenase-activating Protein Inhibitors : The synthesis of compounds structurally similar to this compound led to the development of effective inhibitors for leukotriene synthesis, demonstrating potential therapeutic applications (Hutchinson et al., 2009).
Advanced Applications
Use in Pharmaceutical Research : Several compounds structurally related to this compound have been synthesized and investigated for their potential pharmaceutical applications, such as in antimicrobial and anticancer studies. These investigations explore the bioactivity and efficacy of these compounds (Tayade et al., 2012).
Molecular Docking and Biological Evaluation : Studies involving molecular docking and biological evaluation of similar compounds have been conducted to understand their interaction with biological receptors like the 5-HT1A serotonin receptors. This research helps in understanding the binding affinity and potential therapeutic uses of these molecules (Pessoa‐Mahana et al., 2012).
Eigenschaften
IUPAC Name |
propan-2-yl 2,2-dimethyl-4-phenylmethoxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-13(2)19-15(17)16(3,4)10-11-18-12-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQKCIQPYZPPFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)CCOCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
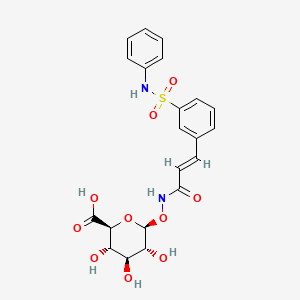
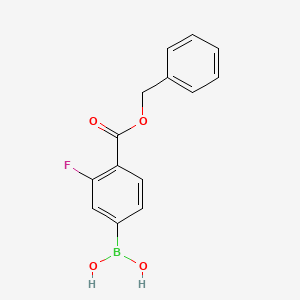
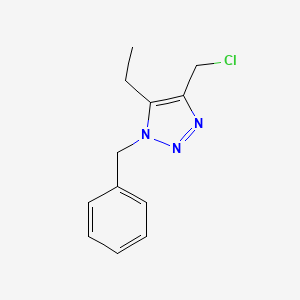
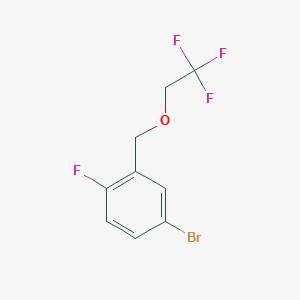
![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)
![1-[3-Bromo-4-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1382268.png)
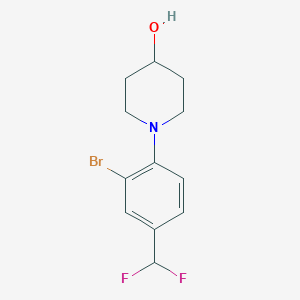
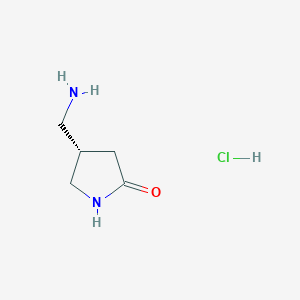
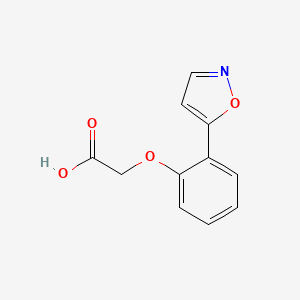
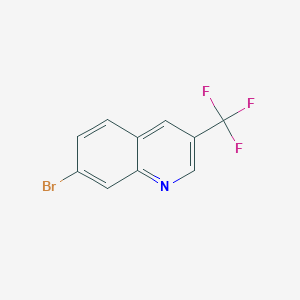
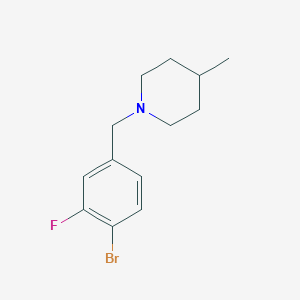
![3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382276.png)
